molecular formula C9H5BrO2S B185659 5-Bromo-1-benzothiophene-2-carboxylic acid CAS No. 7312-10-9

5-Bromo-1-benzothiophene-2-carboxylic acid

Cat. No.: B185659
CAS No.: 7312-10-9
M. Wt: 257.11 g/mol
InChI Key: ONNFNEFYXIPHCA-UHFFFAOYSA-N
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Description

5-Bromo-1-benzothiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C9H5BrO2S and a molecular weight of 257.10 g/mol . This compound is characterized by a benzothiophene core structure substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-1-benzothiophene-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in material science and organic synthesis.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Chloro-1-benzothiophene-2-carboxylic acid
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid
  • 5-Iodo-1-benzothiophene-2-carboxylic acid

Comparison: 5-Bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine substituent provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFNEFYXIPHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353282
Record name 5-bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-10-9
Record name 5-bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[b]thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner to Example 9 Method A, 1-(benzo[b]thiophen-5-yl)propan-1-one was prepared starting from methyl thioglycolate (13.2 g) and 5-bromo-2-fluorobenzaldehyde (25.35 g) which were reacted together and the product hydrolysed to give 5-bromobenzo[b]thiophene-2-carboxylic acid (30.4 g), which was decarboxylated using copper and quinoline at 190° C. for 1.5 hours to give 5-bromobenzo[b]thiophene. This compound was reacted with magnesium and then with N-methoxy-N-methylpropionamide to give 1-(benzo[b]thiophen-5-yl)propan-1-one (1.3 g) as a cream solid which was used without further purification.
Quantity
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Reaction Step One
Quantity
13.2 g
Type
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Reaction Step Two
Quantity
25.35 g
Type
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Reaction Step Three

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